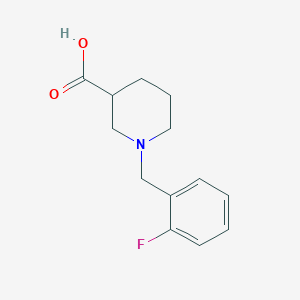

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid (FBP) is a fluorinated analogue of the piperidine-3-carboxylic acid (PPCA) family of compounds. It is a versatile molecule that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a building block for drug discovery, and as a ligand for the study of enzyme-catalyzed reactions. FBP is an important compound for many research applications due to its unique structural features, which include a 2-fluorobenzyl group, a piperidine ring, and a carboxylic acid moiety.

Wissenschaftliche Forschungsanwendungen

In Vitro Metabolism Studies

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid and its analogs have been studied for their metabolism in vitro, particularly focusing on acetylcholinesterase inhibitors. One study found that in vitro methods can predict in vivo metabolism of radiotracers containing similar moieties, such as 3-[(18)F]fluoromethylbenzyl- and 4-[(18)F]fluorobenzyl-piperidine, which are relevant to the chemical structure of interest (Lee et al., 2001).

Synthesis and Structural Determination

Compounds structurally similar to 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid have been synthesized and characterized for their molecular structures. For example, analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone were synthesized, and their structures were characterized using various spectroscopic techniques and X-ray crystallography (Lagisetty et al., 2009).

Anticancer Potential

Compounds with similar structures to 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid have been investigated for their potential in cancer treatment. One study introduced a compound that inhibits Aurora A, suggesting potential utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Radiolabeling and Metabolic Studies

The chemical moiety is structurally related to compounds used in the synthesis of radiolabeled neuroleptic agents for metabolic studies. For instance, neuroleptic butyrophenones were synthesized and labeled with carbon-14 for use in metabolic studies, indicating the relevance of such structures in pharmacokinetic research (Nakatsuka et al., 1979).

Synthesis of Pharmaceutical Intermediates

Some studies focus on the synthesis of new pharmaceutical intermediates starting from structures akin to 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid. The reaction between glutaric anhydride and N-benzylidenebenzylamine, for example, leads to new substituted piperidin-2-ones, which are expected to possess pharmaceutical activities (Burdzhiev & Stanoeva, 2006).

Wirkmechanismus

Target of Action

A related compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the uptake of GABA, increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .

Result of Action

If it acts like ®-(-)-3-Piperidinecarboxylic acid, it could increase GABA concentrations in the synaptic cleft, potentially leading to enhanced inhibitory effects on neuronal activity .

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXCBDNTCRUQDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397991 |

Source

|

| Record name | 1-(2-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

896046-65-4 |

Source

|

| Record name | 1-(2-fluorobenzyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)

![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)

![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)

![2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1350888.png)

![2-[(2-Chlorobenzyl)thio]benzoic acid](/img/structure/B1350889.png)